molecular formula C15H17NO2S2 B2484815 4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine CAS No. 2109150-61-8

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine

Cat. No.: B2484815
CAS No.: 2109150-61-8
M. Wt: 307.43
InChI Key: PHGHMAZBBLMTMA-UHFFFAOYSA-N
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Description

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine is a complex organic compound characterized by the presence of a phenylmethanesulfonyl group attached to an ethylsulfanyl chain, which is further connected to a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of phenylmethanesulfonyl chloride with an ethylsulfanyl compound under basic conditions to form the sulfonyl-ethylsulfanyl intermediate. This intermediate is then reacted with a phenylamine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-pyrimidine
  • 4,6-Dimethyl-2-(2-phenylmethanesulfonyl-ethylsulfanyl)-pyrimidine

Uniqueness

4-(2-Phenylmethanesulfonyl-ethylsulfanyl)-phenylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-(2-benzylsulfonylethylsulfanyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c16-14-6-8-15(9-7-14)19-10-11-20(17,18)12-13-4-2-1-3-5-13/h1-9H,10-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGHMAZBBLMTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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